molecular formula C27H17Cl2NO3 B11699680 (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11699680
M. Wt: 474.3 g/mol
InChI Key: PGFLIVVMXDCDAF-XMHGGMMESA-N
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Description

The compound (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrrolone core, and various substituents such as dichlorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the furan ring using reagents like dichlorobenzene.

    Formation of the Pyrrolone Core: The pyrrolone core is formed through a condensation reaction between an appropriate amine and a diketone.

    Final Assembly: The final step involves the coupling of the furan and pyrrolone intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and hydroxyphenyl sites, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline Derivatives: Compounds like 2,3-dichloroaniline and 3,4-dichloroaniline share structural similarities with the dichlorophenyl group.

    Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.

    Pyrrolone Derivatives: Compounds with a pyrrolone core, such as 1-phenyl-2-pyrrolidinone.

Uniqueness

The uniqueness of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity not commonly found in other compounds.

Properties

Molecular Formula

C27H17Cl2NO3

Molecular Weight

474.3 g/mol

IUPAC Name

(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(2-hydroxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H17Cl2NO3/c28-21-12-10-18(15-22(21)29)26-13-11-20(33-26)14-19-16-24(17-6-2-1-3-7-17)30(27(19)32)23-8-4-5-9-25(23)31/h1-16,31H/b19-14+

InChI Key

PGFLIVVMXDCDAF-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC=CC=C5O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=CC=C5O

Origin of Product

United States

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